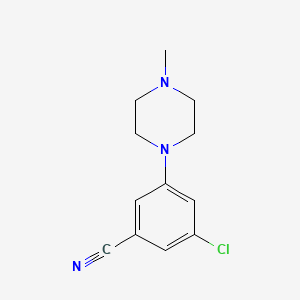

3-chloro-5-(4-methylpiperazin-1-yl)benzonitrile

Description

Properties

IUPAC Name |

3-chloro-5-(4-methylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-15-2-4-16(5-3-15)12-7-10(9-14)6-11(13)8-12/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZWHLHKJUZLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC(=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-methylpiperazin-1-yl)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-chloro-5-(4-methylpiperazin-1-yl)benzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(4-methylpiperazin-1-yl)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzonitriles with different functional groups replacing the chlorine atom.

Oxidation Reactions: Products include benzoic acids or other oxidized derivatives.

Reduction Reactions: Products include primary amines derived from the reduction of the nitrile group.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-5-(4-methylpiperazin-1-yl)benzonitrile serves as an intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. Its structural similarity to biologically active molecules allows it to be utilized in developing drugs that modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Key Case Studies:

- Antidepressant Development : Research has indicated that derivatives of this compound can act as modulators for serotonin and norepinephrine receptors, potentially aiding in the treatment of major depressive disorder and other mood disorders .

- Anticancer Activity : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast cancer cells, by disrupting critical signaling pathways.

Biological Studies

The compound is employed in enzyme inhibition studies and receptor binding assays due to its ability to interact with specific molecular targets. Its mechanism of action includes:

- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cancer progression, such as Src family kinases (SFKs).

- Receptor Modulation : The compound may act as an antagonist or modulator for neurotransmitter receptors, influencing cellular responses related to neurological functions.

Industrial Applications

3-Chloro-5-(4-methylpiperazin-1-yl)benzonitrile is also explored for its potential use in developing agrochemicals and other industrial chemicals due to its versatile functional groups. Its reactivity allows for various chemical transformations, making it suitable for synthesizing more complex molecules.

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Studies : Demonstrated effectiveness against breast cancer cells; in vivo studies show reduced tumor sizes in xenograft models.

- Antimicrobial Research : Exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with promising minimum inhibitory concentration (MIC) values indicating potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-methylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzonitrile Derivatives

Key Observations:

- The target compound distinguishes itself with a piperazinyl group, which is absent in Doravirine and other pyridine/pyrimidine-based derivatives. Piperazine moieties are known to improve solubility and bioavailability in drug design .

- Doravirine incorporates a triazole-pyridone-oxygen linker , critical for its activity as an HIV-1 NNRTI . This structural complexity contrasts with the simpler piperazine substitution in the target compound.

- Compounds with trifluoromethyl groups (e.g., ) exhibit increased metabolic stability and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physical Data

Key Observations:

- The target compound’s lack of solubility data limits direct comparisons, but Doravirine’s low solubility (2.73 mg/L) suggests that benzonitrile derivatives may require formulation optimization for oral bioavailability .

- The trifluoromethyl-pyridine derivative has a higher molecular weight (366.77 g/mol) and melting point (144–146°C), likely due to increased rigidity from the pyridine and CF₃ groups.

- Crop protection agents feature bulkier substituents (e.g., triazoles, difluoro-hydroxy-ketones), which may enhance binding to agricultural targets but reduce drug-likeness for human use.

Biological Activity

3-Chloro-5-(4-methylpiperazin-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-chloro-5-(4-methylpiperazin-1-yl)benzonitrile is C13H15ClN2. The compound features a chlorinated benzene ring with a piperazine moiety and a nitrile group, which contribute to its reactivity and interactions with biological targets. The presence of the 4-methylpiperazine enhances its affinity for various receptors and enzymes, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. Some key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play roles in cell signaling pathways associated with cancer and other diseases. For example, it exhibits selectivity for Src family kinases (SFKs), which are implicated in tumor progression .

- Receptor Modulation : It may act as an antagonist or modulator for various receptors, influencing cellular responses and signaling cascades.

Biological Activity Profiles

Research indicates that 3-chloro-5-(4-methylpiperazin-1-yl)benzonitrile exhibits a range of biological activities:

Anticancer Studies

In vitro studies have demonstrated that 3-chloro-5-(4-methylpiperazin-1-yl)benzonitrile inhibits the proliferation of cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. In vivo studies further support these findings, indicating reduced tumor size in xenograft models when treated with this compound .

Antimicrobial Research

The compound's antimicrobial properties have been assessed against several bacterial strains using the agar-well diffusion method. Results indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potent efficacy, warranting further exploration into its use as an antibiotic agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 3-chloro-5-(4-methylpiperazin-1-yl)benzonitrile is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and metabolic stability. However, detailed toxicological assessments are necessary to ascertain safety profiles before clinical applications can be considered.

Q & A

Basic: What synthetic strategies are employed to synthesize 3-chloro-5-(4-methylpiperazin-1-yl)benzonitrile, and what intermediates are critical?

Answer:

Key synthetic routes involve coupling reactions between chlorobenzonitrile derivatives and 4-methylpiperazine. For example, intermediate steps may include halogen displacement or Buchwald-Hartwig amination to introduce the piperazine moiety . A notable approach involves dibenzylation followed by catalytic hydrogenation to yield the final amine product, as seen in analogous piperazine-containing compounds (e.g., EP 3 858 835 A1 describes deprotection steps for similar structures) . Critical intermediates include halogenated benzonitrile precursors and protected piperazine derivatives (e.g., tert-butyl carbamates), which require purification via column chromatography or recrystallization .

Advanced: How can X-ray crystallography resolve structural interactions between this compound and its target, the mGlu5 receptor?

Answer:

X-ray crystallography using stabilized receptor constructs enables high-resolution (2.6–3.1 Å) visualization of binding modes. PHENIX software and Phaser are critical for molecular replacement and phase determination. For instance, fragment-based screening with thermostabilized mGlu5 revealed that the benzonitrile group engages in π-stacking with Phe787, while the 4-methylpiperazine moiety occupies a hydrophobic pocket near Pro655 and Tyr659 . Mutagenesis studies (e.g., Ala-scanning) can validate these interactions .

Basic: What safety protocols are essential when handling this compound in vitro?

Answer:

Due to potential toxicity, researchers must wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Work should occur in a fume hood to minimize inhalation risks. Waste must be segregated in labeled containers and disposed via certified hazardous waste services, as recommended for structurally similar nitriles and piperazine derivatives .

Advanced: How do conflicting binding affinity data arise across different assays (e.g., radioligand vs. functional assays)?

Answer:

Discrepancies may stem from assay conditions (e.g., ionic strength, temperature) or allosteric modulation kinetics. Radioligand binding (e.g., [³H]-mavoglurant competition assays) measures direct receptor occupancy, while functional assays (e.g., calcium flux via Gαq-coupled pathways) reflect downstream signaling . Negative allosteric modulators like this compound may exhibit probe dependence, where affinity varies with the orthosteric ligand used . Normalizing data to reference agonists (e.g., glutamate EC80) and using Schild analysis can resolve inconsistencies .

Advanced: What computational methods optimize the compound’s selectivity for mGlu5 over related GPCRs?

Answer:

Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations assess binding stability in class C GPCRs. Key selectivity determinants include:

- Hydrophobic interactions : The 4-methylpiperazine group avoids steric clashes with mGlu5-specific residues (e.g., Leu743).

- Electrostatic complementarity : The benzonitrile’s dipole aligns with mGlu5’s extracellular loop charges, unlike mGlu1 .

Fragment-based docking (e.g., Glide SP/XP) and homology modeling against mGlu5 cryo-EM structures (PDB: 6N51) further refine selectivity .

Basic: How is the compound’s solubility and stability assessed for in vitro assays?

Answer:

- Solubility : Measured via shake-flask method in PBS (pH 7.4) or DMSO, with HPLC-UV quantification. Structurally similar benzonitriles exhibit low aqueous solubility (~2–5 mg/L), necessitating co-solvents (e.g., <1% DMSO) .

- Stability : Incubate in assay buffer (37°C, 24 hrs) and analyze degradation via LC-MS. Piperazine derivatives are prone to oxidation; adding antioxidants (e.g., 0.01% BHT) may improve stability .

Advanced: What strategies address low ligand efficiency (LE) during SAR optimization?

Answer:

- Fragment growing : Expand the pyrimidine core (LE = 0.35–0.45) with substituents that enhance hydrophobic contacts (e.g., 5-fluoropyridinyl improves LE by 0.12) .

- Scaffold hopping : Replace benzonitrile with bioisosteres (e.g., tetrazole) to maintain dipole interactions while improving solubility .

- Free-Wilson analysis : Quantify contributions of substituents to binding energy, prioritizing modifications with ΔΔG < -1.5 kcal/mol .

Basic: What analytical techniques confirm compound purity and identity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.